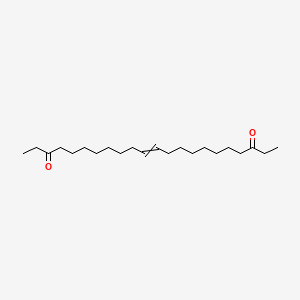
Docos-11-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docos-11-ene-3,20-dione is a chemical compound with the molecular formula C22H40O2 It is a member of the steroid family and is characterized by its unique structure, which includes a double bond at the 11th position and keto groups at the 3rd and 20th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docos-11-ene-3,20-dione can be achieved through several methods. One common approach involves the hydrogenation, oxidation, and enzyme catalytic reduction of 11 alpha-hydroxy pregna-4-ene-3,20-dione . This method is advantageous due to its mild reaction conditions and high stereoselectivity, which avoids the generation of unwanted isomers.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Docos-11-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert keto groups to hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce compounds with additional hydroxyl or keto groups, while reduction can yield hydroxylated derivatives.
Scientific Research Applications
Docos-11-ene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of Docos-11-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with receptors and other cellular components to exert their effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Docos-11-ene-3,20-dione include:
11-Deoxycorticosterone: A steroid hormone with similar structural features.
6beta-Hydroxycortisol: A hydroxylated derivative of cortisol.
11beta-Hydroxy-6alpha,11-dimethylpregn-4-ene-3,20-dione: A corticosteroid hormone with additional methyl groups.
Uniqueness
This compound is unique due to its specific structural features, including the double bond at the 11th position and the keto groups at the 3rd and 20th positions. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61549-46-0 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docos-11-ene-3,20-dione |
InChI |
InChI=1S/C22H40O2/c1-3-21(23)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(24)4-2/h5-6H,3-4,7-20H2,1-2H3 |
InChI Key |
VGJVWRDUJUERID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCCCCC=CCCCCCCCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















